molecular formula C13H18N2O2 B263798 1-Methyl-4-(3-methoxybenzoyl)piperazine

1-Methyl-4-(3-methoxybenzoyl)piperazine

Cat. No. B263798
M. Wt: 234.29 g/mol
InChI Key: ZUWQXZIYSVWKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-methoxybenzoyl)piperazine, also known as MMBP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular weight of 292.34 g/mol and a melting point of 114-116°C. MMBP has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

1-Methyl-4-(3-methoxybenzoyl)piperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-Methyl-4-(3-methoxybenzoyl)piperazine. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore its potential applications in the field of chemistry, particularly as a building block for the synthesis of other compounds. Additionally, more research is needed to determine the safety and efficacy of 1-Methyl-4-(3-methoxybenzoyl)piperazine for use in humans.

Synthesis Methods

The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-Methyl-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In the field of pharmacology, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist, which may be beneficial for the treatment of Parkinson's disease. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential use as a sedative and anxiolytic.
In the field of chemistry, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential use as a building block for the synthesis of other compounds. It has been shown to react with various reagents to form a wide range of derivatives, which may have potential applications in various fields.

properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3

InChI Key

ZUWQXZIYSVWKBO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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